molecular formula C11H16BNO4 B1504100 Epetraborole CAS No. 1093643-37-8

Epetraborole

Cat. No.: B1504100
CAS No.: 1093643-37-8
M. Wt: 237.06 g/mol
InChI Key: FXQIIDINBDJDKL-SNVBAGLBSA-N
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Description

Preparation Methods

Epetraborole is synthesized through a series of chemical reactions involving the formation of a benzoxaborole core. The synthetic route typically involves the following steps:

    Formation of the benzoxaborole core: This involves the reaction of a boronic acid derivative with an appropriate aromatic compound to form the benzoxaborole structure.

    Functionalization: The benzoxaborole core is then functionalized with various substituents to enhance its biological activity.

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Epetraborole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups on the benzoxaborole core are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives .

Mechanism of Action

Epetraborole exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase. This enzyme is responsible for catalyzing the attachment of leucine to transfer RNA, a crucial step in protein synthesis. By binding to the terminal adenosine ribose of tRNA in the editing site, this compound blocks protein synthesis, leading to bacterial cell death . This mechanism of action is unique and provides a novel approach to combating bacterial infections .

Properties

IUPAC Name

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQIIDINBDJDKL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148913
Record name GSK-2251052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093643-37-8
Record name Epetraborole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093643378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epetraborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2251052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPETRABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC93Z2DF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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